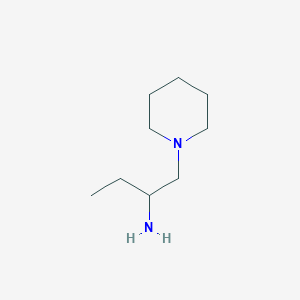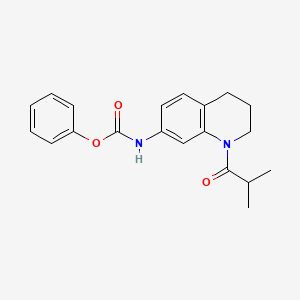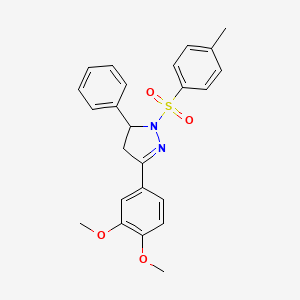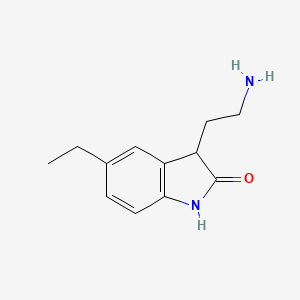![molecular formula C11H14Cl2N2O3S B2565924 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide CAS No. 851169-33-0](/img/structure/B2565924.png)
3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of substituted anilines with acyl chlorides in an aqueous basic medium to produce electrophiles, which are then coupled with other reagents to attain the targeted compounds . Another synthesis approach involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium to produce a new dianion that can react with various electrophiles to give cyclopropanes . These methods suggest that the synthesis of 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide could potentially involve similar strategies of electrophilic substitution and coupling reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction . These methods provide detailed information about the 3D geometries and electronic structures of the compounds. For instance, the crystal structure of a coumarin-based compound was determined to belong to the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of this compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis and reactivity of similar compounds suggest that the presence of amide and sulfonyl groups could influence the compound's reactivity, potentially allowing for further functionalization or participation in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, have been evaluated. For example, a HIF-1 pathway inhibitor was found to have poor water solubility, which necessitates its delivery in a formulation . The solubility and other physicochemical properties of a compound are important for its pharmacological development and application. Therefore, similar analyses would be required for this compound to assess its suitability for further development.
科学的研究の応用
Stereochemistry and Inhibitor Applications
The compound has been studied for its stereochemistry and potential as an inhibitor in cancer chemotherapy. For example, the molecular structure of similar compounds has been determined to be inhibitors of dihydrofolate reductase, showing promise in cancer chemotherapy due to their reversible and irreversible inhibitory actions (Camerman, Smith, & Camerman, 1978).
Preparative Studies on Derivatives
Research has also been conducted on derivatives of the compound, such as the reaction of N-chlorobenzamidine with dimethyl sulfide forming various derivatives, indicating its versatility in organic synthesis and potential applications in creating more complex molecules (Fuchigami & Odo, 1977).
Neurokinin-1 Receptor Antagonist
In the pharmaceutical field, derivatives related to "3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide" have been explored for their potential as orally active, water-soluble neurokinin-1 receptor antagonists, suitable for clinical administration in treating conditions such as emesis and depression (Harrison et al., 2001).
Synthesis and Characterization
The synthesis and characterization of various derivatives of "this compound" have been thoroughly investigated. These studies include the development of novel compounds with potential applications in medicinal chemistry, such as inhibitors of tyrosinase and melanin, suggesting potential uses in treating pigmentation disorders (Raza et al., 2019).
Antimicrobial and Antidepressant Agents
Further research has identified the compound's derivatives as having antimicrobial properties and potential as antidepressant agents. This highlights the compound's utility in developing new therapeutic agents (Nunna et al., 2014).
将来の方向性
特性
IUPAC Name |
3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-15(2)19(17,18)8-3-4-9(13)10(7-8)14-11(16)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZUJMAJXMJCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)




![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)

![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)
